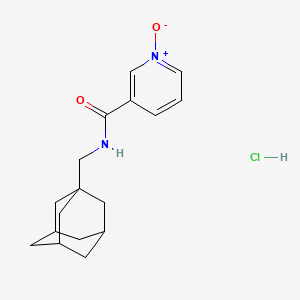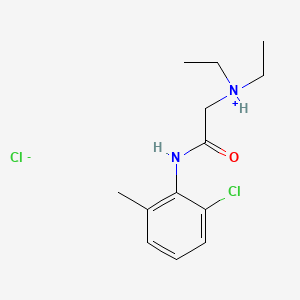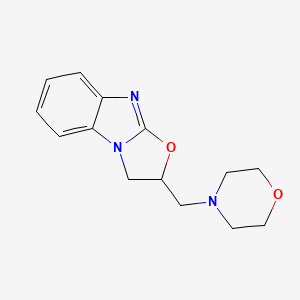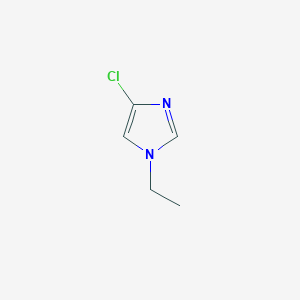
8-Aminofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aminofluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative with an amino group attached to the fluoranthene structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure consists of a fluoranthene backbone with an amino group at the 8th position, making it a significant molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminofluoranthene typically involves the nitration of fluoranthene followed by reduction. The nitration process introduces a nitro group into the fluoranthene structure, which is then reduced to an amino group. Common reagents used in this process include nitric acid for nitration and tin powder in the presence of hydrochloric acid for reduction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Aminofluoranthene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted fluoranthene derivatives.
Common Reagents and Conditions:
Oxidation: Chromic anhydride in glacial acetic acid.
Reduction: Hydrazine monohydrate as a reducing agent.
Substitution: Pyridine as a solvent for bromination reactions.
Major Products:
Oxidation: Nitrofluoranthene derivatives.
Reduction: Aminofluoranthene derivatives.
Substitution: Bromofluoranthene derivatives.
Wissenschaftliche Forschungsanwendungen
8-Aminofluoranthene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Aminofluoranthene involves its interaction with molecular targets and pathways in biological systems. The amino group allows the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable compound for studying molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
- 3-Aminofluoranthene
- 1-Pyrenamine
- 8-Hydroxy-9-aminofluoranthene
Comparison: 8-Aminofluoranthene is unique due to its specific position of the amino group on the fluoranthene structure. This positioning affects its chemical reactivity and interaction with other molecules. Compared to 3-Aminofluoranthene and 1-Pyrenamine, this compound exhibits different chemical and biological properties, making it suitable for distinct applications .
Eigenschaften
CAS-Nummer |
5869-25-0 |
|---|---|
Molekularformel |
C16H11N |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
fluoranthen-8-amine |
InChI |
InChI=1S/C16H11N/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9H,17H2 |
InChI-Schlüssel |
SMSRNTQALUJAHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)










